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molecular formula C8H15NO3 B8296369 ethyl (3S,4S)-3-hydroxypiperidine-4-carboxylate

ethyl (3S,4S)-3-hydroxypiperidine-4-carboxylate

Cat. No. B8296369
M. Wt: 173.21 g/mol
InChI Key: SKQCHLWQNVCONZ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129235B2

Procedure details

Ethyl 1-benzyl-3-hydroxy-4-piperidinecarboxylate in ethanol (10 mL) was treated with Pd(OH)2 (20% on carbon, 50 mg) under a hydrogen atmosphere (1 atm) and stirred for 5 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]([OH:19])[CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[OH-].[Pd+2]>[OH:19][CH:10]1[CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:12][CH2:13][NH:8][CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)C(=O)OCC)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OC1CNCCC1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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